![molecular formula C16H27N3O2 B7455720 6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455720.png)
6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.
Mechanism of Action
The exact mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the inflammatory response and tumor growth. Additionally, it may modulate the activity of certain neurotransmitters in the brain, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its potent anti-inflammatory and anti-tumor properties. This makes it a valuable tool for studying the mechanisms of inflammation and tumor growth. However, one limitation of using compound X is its relatively complex synthesis method, which may limit its availability for some researchers.
Future Directions
There are a number of potential future directions for research on compound X. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential new therapeutic targets. Finally, future research may focus on developing more efficient synthesis methods for compound X to increase its availability for researchers.
Synthesis Methods
Compound X can be synthesized through a multi-step process involving the reaction of several chemical reagents. The first step involves the reaction of 4-methylpiperidine with 2,4-pentanedione to form a key intermediate. This intermediate is then reacted with 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione to form the final product, compound X.
Scientific Research Applications
Compound X has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has potent anti-inflammatory and anti-tumor properties. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-12-6-9-18(10-7-12)11-19-14(20)16(17-15(19)21)8-4-3-5-13(16)2/h12-13H,3-11H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHAVSXENAYQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C(=O)C3(CCCCC3C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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